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molecular formula C12H10N4S B8280040 3-[2-Methylthio-4-pyrimidinyl]imidazo[1,2-a]pyridine

3-[2-Methylthio-4-pyrimidinyl]imidazo[1,2-a]pyridine

Cat. No. B8280040
M. Wt: 242.30 g/mol
InChI Key: KICARPPMADMEAU-UHFFFAOYSA-N
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Patent
US07718801B2

Procedure details

1 g of (E)-3-(dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one [1-2] was dissolved in 10 mL of n-butanol, then 354 mg of thiourea and 377 mg of sodium methoxide were added, and the mixture was stirred at 85° C. for 2 hours. After cooling back to the room temperature, 868 μL of methyl iodide was added, and stirred at room temperature for 30 minutes. The solvent was distilled off until the volume is halved, the solid thus produced was taken and washed with diethyl ether and with water in the subsequent order, and then dried under reduced pressure to obtain 728 mg of 3-[2-methylthio-4-pyrimidinyl]imidazo[1,2-a]pyridine [1-3] as a grey solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
377 mg
Type
reactant
Reaction Step Two
Quantity
868 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[C:5]([C:7]1[N:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]2=[N:9][CH:8]=1)=O.[NH2:17][C:18]([NH2:20])=[S:19].[CH3:21][O-].[Na+].CI>C(O)CCC>[CH3:21][S:19][C:18]1[N:20]=[C:5]([C:7]2[N:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]3=[N:9][CH:8]=2)[CH:4]=[CH:3][N:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN(/C=C/C(=O)C1=CN=C2N1C=CC=C2)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
354 mg
Type
reactant
Smiles
NC(=S)N
Name
sodium methoxide
Quantity
377 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
868 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 85° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off until the volume
CUSTOM
Type
CUSTOM
Details
the solid thus produced
WASH
Type
WASH
Details
washed with diethyl ether and with water in the subsequent order
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC1=NC=CC(=N1)C1=CN=C2N1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 728 mg
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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